N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a sulfanyl group linked to a carbamoyl methyl moiety attached to a 4-acetamidophenyl group. The pyrrolidine ring at the 1-position is substituted with a 3-methoxyphenyl group and a 5-oxo group.
Properties
IUPAC Name |
N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O5S2/c1-14(31)25-16-6-8-17(9-7-16)26-20(32)13-36-24-29-28-23(37-24)27-22(34)15-10-21(33)30(12-15)18-4-3-5-19(11-18)35-2/h3-9,11,15H,10,12-13H2,1-2H3,(H,25,31)(H,26,32)(H,27,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDNBEPCOHOWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural arrangement that includes a thiadiazole ring and various functional groups, which contribute to its diverse biological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 528.6 g/mol. The presence of the thiadiazole moiety is particularly significant, as this structure is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Research has indicated that compounds containing a thiadiazole ring exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with similar structures possess strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
In a comparative study, the synthesized thiadiazole derivatives demonstrated superior activity against certain bacterial strains compared to traditional antibiotics like ciprofloxacin. This suggests that this compound could serve as a promising candidate for further antimicrobial development.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma). The results indicated that while some derivatives exhibited cytotoxic effects at higher concentrations, others enhanced cell viability . This dual behavior highlights the potential for selective cytotoxicity in cancer therapy while minimizing harm to normal cells.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, disrupting cellular functions.
- DNA/RNA Interaction : There is potential for binding to nucleic acids, interfering with replication and transcription processes.
- Signaling Pathway Modulation : The compound may influence signaling pathways related to cell growth and apoptosis, contributing to its anticancer properties .
Case Studies and Research Findings
Several studies have explored the biological implications of thiadiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds were those with additional modifications on the thiadiazole ring .
- Cytotoxicity Profiling : In vitro tests revealed that certain derivatives had low cytotoxicity towards normal cells while exhibiting potent activity against cancerous cells. This selectivity is crucial for therapeutic applications.
- Pharmacological Potential : The compound's ability to interact with multiple biological targets suggests its potential as a multi-target therapeutic agent in treating complex diseases such as cancer .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Scaffolds
- 1,3,4-Thiadiazole Derivatives :
- Target Compound : The 1,3,4-thiadiazole core is substituted with a sulfanyl-carbamoyl methyl group.
- : Compounds like 5-[(4-acetamido)benzene sulfonamido]-1,3,4-thiadiazol-2-(N-benzoyl)sulphonamide share the thiadiazole core but replace the carbamoyl methyl with a sulfonamide group. This substitution may reduce hydrogen-bonding capacity compared to the target compound .
- : N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides integrate a triazole ring alongside thiadiazole, enhancing metabolic stability but increasing molecular weight .
Substituent Analysis
- Pyrrolidine Ring: Target Compound: The 5-oxo-pyrrolidine-3-carboxamide moiety may enhance conformational rigidity and hydrogen-bond donor capacity. : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide replaces the 3-methoxyphenyl with a 4-fluorophenyl group, likely improving lipophilicity but reducing electron-donating effects .
Aromatic Substituents :
- Target’s 3-Methoxyphenyl : The methoxy group is electron-donating, which may reduce electrophilicity compared to electron-withdrawing groups (e.g., nitro, chloro) in analogs like KA3 and KA4 (), which showed enhanced antimicrobial activity .
- 4-Acetamidophenyl : This group’s acetamide moiety can participate in hydrogen bonding, similar to the sulfonamide in but with different steric effects .
Physicochemical and Pharmacokinetic Properties
- Solubility : The target’s carbamoyl methyl group may improve aqueous solubility compared to ’s ethylsulfanyl group .
- Metabolic Stability : The thiadiazole core is generally resistant to oxidation, but the 3-methoxyphenyl group could undergo demethylation, unlike ’s 4-fluorophenyl .
Structural Characterization Tools
- Crystallography : Software like SHELX () and WinGX () are widely used for resolving thiadiazole-containing structures, suggesting the target’s geometry could be validated similarly .
- Spectroscopy : IR and NMR data for analogs in and provide reference peaks for the target’s functional groups (e.g., 1650–1700 cm⁻¹ for amide C=O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
